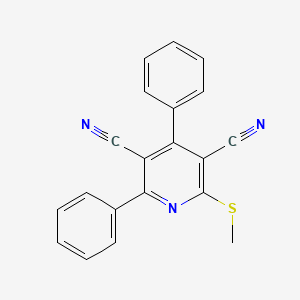
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile is a heterocyclic compound featuring a pyridine ring substituted with methylsulfanyl and diphenyl groups, along with two cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine derivatives with methylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recycling and waste minimization are also critical considerations in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)nicotinamide: Shares the methylsulfanyl group but differs in the core structure.
2-Methylsulfanyl-1,4-dihydropyrimidine: Similar functional group but different heterocyclic ring.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with distinct properties.
Uniqueness
2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile stands out due to its combination of methylsulfanyl, diphenyl, and cyano groups on a pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications .
Eigenschaften
CAS-Nummer |
86625-39-0 |
|---|---|
Molekularformel |
C20H13N3S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-4,6-diphenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C20H13N3S/c1-24-20-17(13-22)18(14-8-4-2-5-9-14)16(12-21)19(23-20)15-10-6-3-7-11-15/h2-11H,1H3 |
InChI-Schlüssel |
ZGOQUKZSELXNPY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



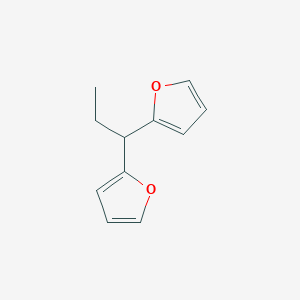
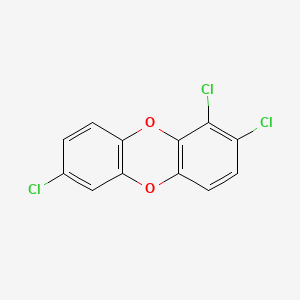
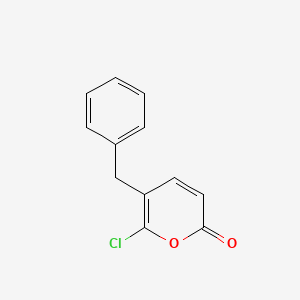
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
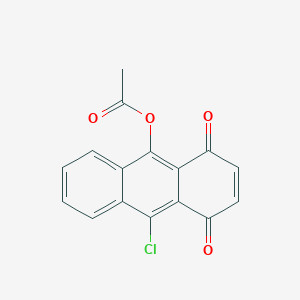

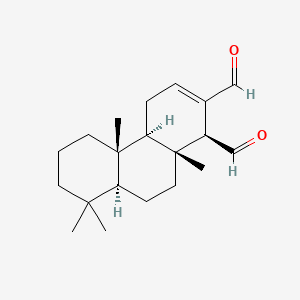
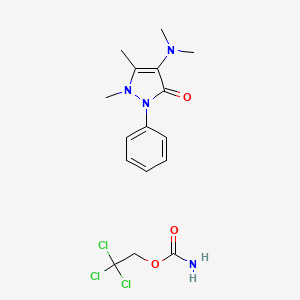
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
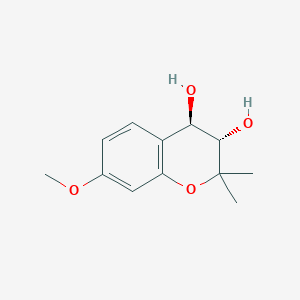
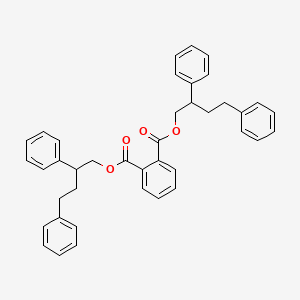
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
